N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
Description
N-[2-(4-Methoxy-1H-indol-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide is a synthetic indole-acetamide hybrid characterized by a 4-methoxy-substituted indole core linked via an ethyl group to an acetamide moiety bearing a 4-methoxyphenyl substituent. The dual methoxy groups on both the indole and phenyl rings likely enhance solubility and influence metabolic stability compared to halogenated analogs .
Properties
Molecular Formula |
C20H22N2O3 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyindol-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C20H22N2O3/c1-24-16-8-6-15(7-9-16)14-20(23)21-11-13-22-12-10-17-18(22)4-3-5-19(17)25-2/h3-10,12H,11,13-14H2,1-2H3,(H,21,23) |
InChI Key |
FUNGYXGWTYXPKT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCCN2C=CC3=C2C=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide typically involves the reaction of 4-methoxyindole with 2-(4-methoxyphenyl)acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide and related compounds:
Key Observations:
Substituent Effects on Activity :
- Electron-donating groups (e.g., methoxy) : Enhance solubility and metabolic stability. For example, compound 3a (naphthyl-substituted) showed potent hypoglycemic activity (25.1% blood sugar reduction) due to balanced lipophilicity and hydrogen-bonding capacity .
- Halogenated groups (e.g., chloro) : Increase binding affinity but may reduce metabolic stability. The chlorobenzoyl indole derivative in required structural modifications to mitigate P450-mediated degradation .
Linker and Core Modifications :
- Indole vs. Quinazoline cores : Quinazoline-sulfonyl derivatives (e.g., compound 38) exhibit broad anticancer activity, while indole-acetamides (e.g., compounds) target Bcl-2/Mcl-1 pathways .
- Ethyl vs. Sulfonamide linkers : Ethyl linkers (as in the target compound) may improve membrane permeability compared to bulkier sulfonamide groups .
Metabolic Stability :
- Methoxy groups reduce oxidative metabolism compared to halogenated or nitro-substituted analogs. For instance, fluorophenyl/pyridinyl modifications in improved stability while retaining COX-2 inhibition .
Biological Activity
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound is a derivative of indole and phenylacetamide, featuring methoxy substitutions that enhance its pharmacological profile. The chemical structure can be represented as follows:
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. The mechanism of action primarily involves the inhibition of key enzymes involved in cancer cell proliferation.
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as thymidylate synthase and histone deacetylase (HDAC), which are crucial in DNA synthesis and gene expression regulation in cancer cells .
- Cell Cycle Arrest : In vitro studies demonstrated that treatment with this compound leads to cell cycle arrest in the G1 phase, preventing cancer cells from progressing to DNA synthesis .
Case Study
A notable study evaluated the effects of this compound on various cancer cell lines, including breast and colon cancer cells. The results indicated:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Inhibition of HDAC |
| HT-29 (Colon) | 15.3 | Induction of apoptosis |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored, revealing moderate to significant activity against various bacterial strains.
Antibacterial Efficacy
The compound displayed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µM) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 10.0 | Moderate |
| Escherichia coli | 20.0 | Moderate |
| Bacillus subtilis | 15.0 | Significant |
Antifungal Activity
In addition to antibacterial properties, the compound exhibited antifungal activity against Candida albicans with a minimum inhibitory concentration (MIC) of 25 µM .
Anti-inflammatory Properties
Emerging research suggests that this compound may possess anti-inflammatory effects. These effects are likely mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Research Findings
In a controlled study, treatment with this compound resulted in decreased levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating a potential role in modulating inflammatory responses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
